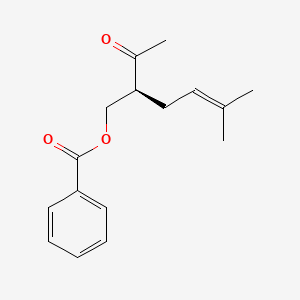
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a hexenyl chain with an acetyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate typically involves the esterification of benzoic acid with an appropriate alcohol. One common method is the Fischer esterification, where benzoic acid reacts with (2S)-2-acetyl-5-methylhex-4-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may exert biological effects. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used in similar applications such as fragrances and pharmaceuticals.
Methyl benzoate: An ester of benzoic acid and methanol, commonly used in the fragrance industry.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and as a solvent.
Uniqueness
(2S)-2-Acetyl-5-methylhex-4-en-1-yl benzoate is unique due to its specific structural features, including the presence of an acetyl group and a hexenyl chain. These structural elements contribute to its distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
81757-15-5 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[(2S)-2-acetyl-5-methylhex-4-enyl] benzoate |
InChI |
InChI=1S/C16H20O3/c1-12(2)9-10-15(13(3)17)11-19-16(18)14-7-5-4-6-8-14/h4-9,15H,10-11H2,1-3H3/t15-/m0/s1 |
InChI Key |
OYXXAEPGYTUXQY-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=CC[C@@H](COC(=O)C1=CC=CC=C1)C(=O)C)C |
Canonical SMILES |
CC(=CCC(COC(=O)C1=CC=CC=C1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















